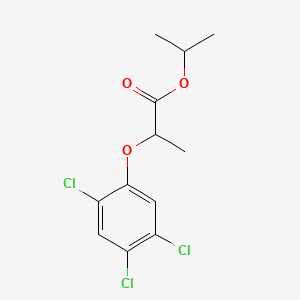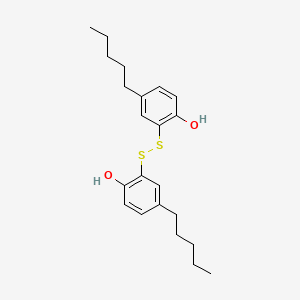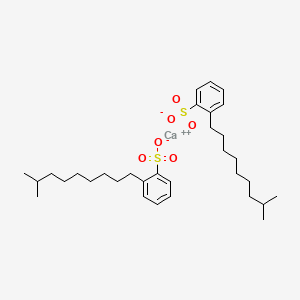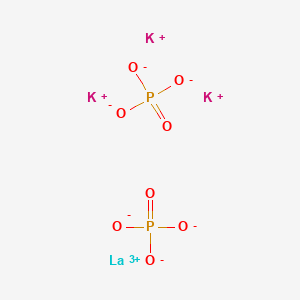
Lanthanum tripotassium bis(phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanthanum tripotassium bis(phosphate) is a chemical compound composed of lanthanum, potassium, and phosphate ions. It is known for its unique properties and applications, particularly in the field of phosphate removal from water. The compound is often used in environmental and industrial applications due to its high efficiency in binding and removing phosphate ions from aqueous solutions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lanthanum tripotassium bis(phosphate) can be synthesized through various methods, including precipitation and ion exchange. One common method involves the reaction of lanthanum nitrate with potassium phosphate under controlled pH conditions. The reaction typically occurs in an aqueous medium, and the resulting precipitate is filtered, washed, and dried to obtain the final product .
Industrial Production Methods
In industrial settings, the production of lanthanum tripotassium bis(phosphate) often involves large-scale precipitation processes. The raw materials, such as lanthanum nitrate and potassium phosphate, are mixed in large reactors, and the pH is carefully controlled to optimize the precipitation of the desired compound. The precipitate is then separated, purified, and dried to produce the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Lanthanum tripotassium bis(phosphate) primarily undergoes precipitation reactions, where it reacts with phosphate ions to form insoluble lanthanum phosphate complexes. These reactions are crucial for its application in phosphate removal from water .
Common Reagents and Conditions
The common reagents used in the reactions involving lanthanum tripotassium bis(phosphate) include lanthanum nitrate, potassium phosphate, and various pH-adjusting agents such as sodium hydroxide or hydrochloric acid. The reactions typically occur in aqueous solutions at controlled pH levels .
Major Products Formed
The major product formed from the reactions involving lanthanum tripotassium bis(phosphate) is lanthanum phosphate, which is an insoluble compound that can be easily separated from the aqueous solution .
Applications De Recherche Scientifique
Lanthanum tripotassium bis(phosphate) has a wide range of scientific research applications, particularly in the fields of environmental science, chemistry, and materials science. Some of its notable applications include:
Phosphate Removal: The compound is highly effective in removing phosphate ions from water, making it valuable for water treatment and environmental remediation.
Biomedical Applications: Research has explored the use of lanthanum compounds in medical applications, such as drug delivery and imaging.
Materials Science: The compound is used in the synthesis of advanced materials, including ceramics and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of lanthanum tripotassium bis(phosphate) primarily involves the formation of insoluble lanthanum phosphate complexes. When the compound is introduced into an aqueous solution containing phosphate ions, it reacts with the phosphate ions to form lanthanum phosphate precipitates. These precipitates can then be easily separated from the solution, effectively removing the phosphate ions .
Comparaison Avec Des Composés Similaires
Lanthanum tripotassium bis(phosphate) can be compared with other lanthanum-based compounds, such as lanthanum oxide, lanthanum hydroxide, and lanthanum carbonate. These compounds share similar properties but differ in their specific applications and efficiencies:
Lanthanum Oxide (La2O3): Known for its use in catalysis and as a precursor for other lanthanum compounds.
Lanthanum Hydroxide (La(OH)3): Used in water treatment and as a precursor for lanthanum-based materials.
Lanthanum Carbonate (La2(CO3)3): Commonly used as a phosphate binder in medical applications, particularly for patients with chronic kidney disease.
Lanthanum tripotassium bis(phosphate) is unique in its high efficiency for phosphate removal from water, making it particularly valuable for environmental applications .
Propriétés
| 59129-19-0 | |
Formule moléculaire |
K3LaO8P2 |
Poids moléculaire |
446.14 g/mol |
Nom IUPAC |
tripotassium;lanthanum(3+);diphosphate |
InChI |
InChI=1S/3K.La.2H3O4P/c;;;;2*1-5(2,3)4/h;;;;2*(H3,1,2,3,4)/q3*+1;+3;;/p-6 |
Clé InChI |
VBENQAYAWMYUFZ-UHFFFAOYSA-H |
SMILES canonique |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[K+].[K+].[K+].[La+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid--(trihydroxy-lambda~4~-sulfanyl)methane (1/1)](/img/structure/B13765348.png)

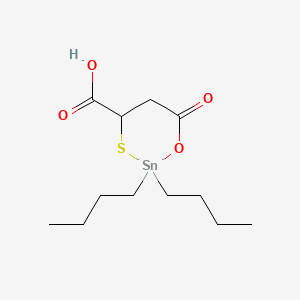
![2,2',2''-[(Methylstannylidyne)tris(thio)]triethyl triacetate](/img/structure/B13765396.png)
